molecular formula C18H22N6O B12244744 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine

Cat. No.: B12244744
M. Wt: 338.4 g/mol
InChI Key: VGNAAOXGDCZTCM-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple heteroatoms (nitrogen and oxygen) within its structure contributes to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through cyclization reactions. For instance, the reaction of hydrazides with carbon disulfide in the presence of a base can yield oxadiazoles . The pyrazolo[1,5-a]pyrimidine moiety can be synthesized via condensation reactions involving appropriate pyrazole and pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives.

Scientific Research Applications

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is unique due to the combination of its heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H22N6O/c1-11-10-16(24-15(19-11)9-12(2)22-24)23-7-5-14(6-8-23)18-21-20-17(25-18)13-3-4-13/h9-10,13-14H,3-8H2,1-2H3

InChI Key

VGNAAOXGDCZTCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)C4=NN=C(O4)C5CC5)C

Origin of Product

United States

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